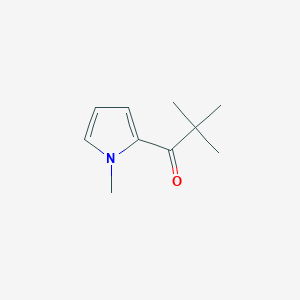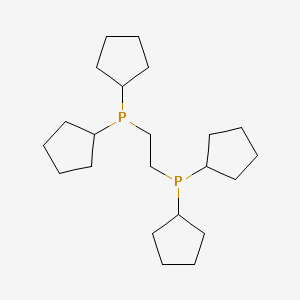
Phosphine, 1,2-ethanediylbis[dicyclopentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, 1,2-ethanediylbis[dicyclopentyl- is a bidentate ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine, 1,2-ethanediylbis[dicyclopentyl- can be synthesized through the reaction of dicyclopentylphosphine with 1,2-dibromoethane. The reaction typically occurs in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the phosphine ligand .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Phosphine, 1,2-ethanediylbis[dicyclopentyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The ligand can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically occur in the presence of transition metal catalysts.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Phosphine, 1,2-ethanediylbis[dicyclopentyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
作用機序
The mechanism by which Phosphine, 1,2-ethanediylbis[dicyclopentyl- exerts its effects involves its ability to coordinate with transition metals. The ligand forms stable complexes with metals, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes and other proteins, where the ligand can modulate their activity and function.
類似化合物との比較
Phosphine, 1,2-ethanediylbis[dicyclopentyl- is unique compared to other similar compounds due to its specific steric and electronic properties. Similar compounds include:
Phosphine, 1,2-ethanediylbis[diphenyl-: This compound has phenyl groups instead of dicyclopentyl groups, which affects its steric and electronic properties.
1,2-Bis(dicyclohexylphosphino)ethane: This compound has cyclohexyl groups, which also influence its reactivity and coordination behavior.
Phosphine, 1,2-ethanediylbis[dicyclopentyl- stands out due to its unique combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications.
特性
CAS番号 |
111848-16-9 |
|---|---|
分子式 |
C22H40P2 |
分子量 |
366.5 g/mol |
IUPAC名 |
dicyclopentyl(2-dicyclopentylphosphanylethyl)phosphane |
InChI |
InChI=1S/C22H40P2/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22/h19-22H,1-18H2 |
InChIキー |
JBFJGFRJSFPTJL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)P(CCP(C2CCCC2)C3CCCC3)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


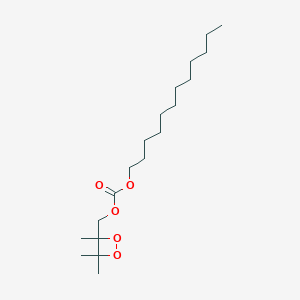

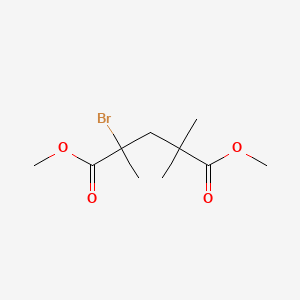
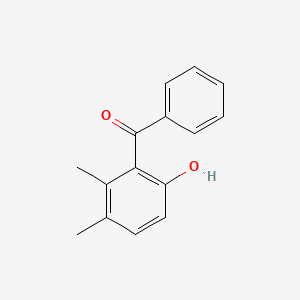
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)
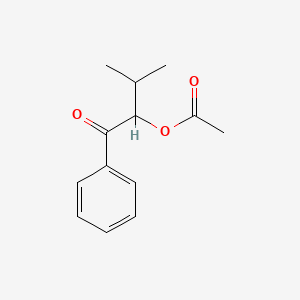


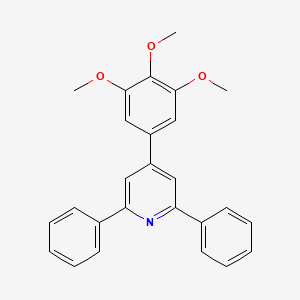
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
